Cas no 2194903-03-0 (4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine)

4-(8-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine is a structurally complex heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core functionalized with a morpholine substituent and a sulfonyl-linked 3-(trifluoromethyl)benzyl group. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, while the morpholine ring contributes to solubility and potential hydrogen-bonding interactions. The sulfonyl bridge improves electrophilic character, making it a candidate for targeted molecular interactions. This compound is of interest in medicinal chemistry for its potential as a kinase inhibitor or modulator of biological pathways, given its balanced physicochemical properties and structural versatility for further derivatization. Its synthesis requires precise control to maintain regioselectivity and functional group compatibility.
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine structure
2194903-03-0 structure
Product name:4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
CAS No:2194903-03-0
MF:C19H21F3N4O3S
MW:442.455253362656
CID:5325680

4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(8-((3-(trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
    • 4-[8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
    • 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
    • Inchi: 1S/C19H21F3N4O3S/c20-19(21,22)16-5-1-3-14(11-16)13-30(27,28)26-6-2-4-15-12-23-18(24-17(15)26)25-7-9-29-10-8-25/h1,3,5,11-12H,2,4,6-10,13H2
    • InChI Key: GCCCHNIHBOWYHC-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C(F)(F)F)C=1)(N1C2C(=CN=C(N=2)N2CCOCC2)CCC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 682
  • Topological Polar Surface Area: 84
  • XLogP3: 2.5

4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6612-0088-20μmol
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6612-0088-20mg
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
20mg
$99.0 2023-09-07
Life Chemicals
F6612-0088-10μmol
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6612-0088-5mg
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
5mg
$69.0 2023-09-07
Life Chemicals
F6612-0088-15mg
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
15mg
$89.0 2023-09-07
Life Chemicals
F6612-0088-25mg
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
25mg
$109.0 2023-09-07
Life Chemicals
F6612-0088-10mg
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
10mg
$79.0 2023-09-07
Life Chemicals
F6612-0088-30mg
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
30mg
$119.0 2023-09-07
Life Chemicals
F6612-0088-1mg
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
1mg
$54.0 2023-09-07
Life Chemicals
F6612-0088-3mg
4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine
2194903-03-0
3mg
$63.0 2023-09-07

Additional information on 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine

Introduction to 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine and Its Significance in Modern Pharmaceutical Research

The compound with the CAS number 2194903-03-0, specifically named as 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine, represents a fascinating subject of study in the realm of pharmaceutical chemistry. This intricate molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a pyrido[2,3-d]pyrimidine core, combined with a morpholine moiety and a trifluoromethyl substituent on the phenyl ring, endows it with distinctive chemical properties that make it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds that exhibit potent biological activities. Among these, pyrido[2,3-d]pyrimidines have emerged as a significant class of scaffolds due to their structural versatility and biological relevance. These compounds are known to interact with various biological targets, making them valuable in the design of drugs targeting cancers, infectious diseases, and inflammatory disorders. The specific modification of this compound with a methanesulfonyl group attached to the pyrido[2,3-d]pyrimidine ring enhances its binding affinity to certain enzymes and receptors, thereby increasing its potential as an pharmacological agent.

The morpholine moiety in the molecular structure of this compound adds another layer of complexity and functionality. Morpholine derivatives are widely recognized for their role in drug development due to their ability to enhance solubility and bioavailability. Additionally, they often serve as key pharmacophores in medicinal chemistry, contributing to the development of drugs with improved pharmacokinetic profiles. The combination of these structural elements in 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine suggests that it may exhibit enhanced efficacy and reduced side effects compared to simpler analogs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential drug candidates like 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine based on their structural features. Studies have shown that the presence of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. This is particularly relevant for this compound, where the trifluoromethyl substituent on the phenyl ring may contribute to its pharmacological properties by improving its interaction with biological targets.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful functional group transformations and regioselective modifications. Researchers have leveraged advanced synthetic methodologies to construct the complex pyrido[2,3-d]pyrimidine core while introducing the necessary substituents at strategic positions. This level of synthetic complexity underscores the compound's potential as a lead molecule for further drug development.

In vitro studies have begun to elucidate the biological activity of 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine. Initial results suggest that it exhibits promising activity against certain enzymes and receptors relevant to cancer and inflammation. These findings are consistent with the structural features that enhance its binding affinity and solubility. Further research is needed to fully characterize its pharmacological profile and assess its potential as a therapeutic agent.

The development of novel drug candidates is a meticulous process that involves extensive testing in various models. Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be tested in human trials. The unique structure of 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine makes it an intriguing candidate for such studies. Its combination of structural elements suggests that it may offer advantages over existing treatments by targeting specific pathways more effectively.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents. Compounds like 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl)morpholine represent a testament to the ongoing innovation in drug discovery. By leveraging cutting-edge chemical synthesis techniques and computational methods, researchers are able to design molecules with tailored properties that meet specific therapeutic needs.

The potential applications of this compound extend beyond oncology and inflammation research. Its unique structural features may make it useful in treating other diseases as well. For instance,it could be explored for its effects on neurological disorders or infectious diseases where pyrido[2,3-d]pyrimidine derivatives have shown promise.

As research progresses,the understanding of how different structural elements contribute to biological activity will continue to evolve。This knowledge will be crucial for designing future generations of drug candidates。The study of compounds like 4-(8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H,8H-pyrido\[2,3-d\])pyrimidin-2-y1)morpholine will undoubtedly contribute significantly to this field。

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